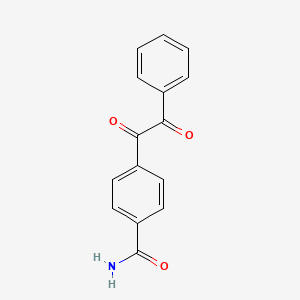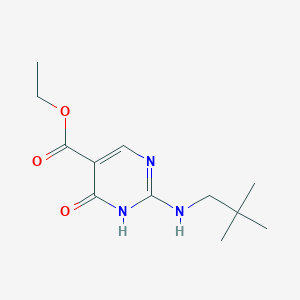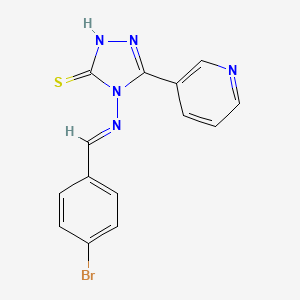![molecular formula C11H11Cl3IN3OS B15077808 N-(2,2,2-trichloro-1-{[(4-iodophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B15077808.png)
N-(2,2,2-trichloro-1-{[(4-iodophenyl)carbamothioyl]amino}ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2,2-trichloro-1-{[(4-iodoanilino)carbothioyl]amino}ethyl)acetamide is a complex organic compound that features a unique combination of trichloro, iodoanilino, and carbothioyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-trichloro-1-{[(4-iodoanilino)carbothioyl]amino}ethyl)acetamide typically involves multiple steps:
Formation of the Trichloro Intermediate: The initial step involves the chlorination of an appropriate precursor to introduce the trichloro group.
Introduction of the Iodoanilino Group: This step involves the reaction of the trichloro intermediate with 4-iodoaniline under controlled conditions to form the iodoanilino derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,2,2-trichloro-1-{[(4-iodoanilino)carbothioyl]amino}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.
Substitution: The trichloro and iodoanilino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2,2,2-trichloro-1-{[(4-iodoanilino)carbothioyl]amino}ethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents.
Material Science: Its unique functional groups make it suitable for the development of novel materials with specific properties.
Biological Studies: It can be used in studies involving enzyme inhibition or protein binding due to its complex structure.
Wirkmechanismus
The mechanism of action of N-(2,2,2-trichloro-1-{[(4-iodoanilino)carbothioyl]amino}ethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The trichloro and iodoanilino groups can form strong interactions with these targets, leading to inhibition or modulation of their activity. The carbothioyl group can also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,2,2-trichloro-1-{[(4-fluoroanilino)carbothioyl]amino}ethyl)acetamide
- N-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)acetamide
- N-(2,2,2-trichloro-1-{[(4-ethoxyanilino)carbothioyl]amino}ethyl)acetamide
Uniqueness
N-(2,2,2-trichloro-1-{[(4-iodoanilino)carbothioyl]amino}ethyl)acetamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interaction with biological targets. The combination of trichloro, iodoanilino, and carbothioyl groups provides a distinct chemical profile that can be exploited for specific applications in medicinal chemistry and material science.
Eigenschaften
Molekularformel |
C11H11Cl3IN3OS |
|---|---|
Molekulargewicht |
466.6 g/mol |
IUPAC-Name |
N-[2,2,2-trichloro-1-[(4-iodophenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C11H11Cl3IN3OS/c1-6(19)16-9(11(12,13)14)18-10(20)17-8-4-2-7(15)3-5-8/h2-5,9H,1H3,(H,16,19)(H2,17,18,20) |
InChI-Schlüssel |
XACVFCCTFAJMHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B15077734.png)

![3-Methyl-2-(3-methylbutyl)-1-(pyridin-4-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15077750.png)

![(5Z)-3-Benzyl-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077754.png)
![(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B15077759.png)
![N-(3-Chlorophenyl)-2-[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide](/img/structure/B15077779.png)


![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-bromobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15077791.png)


![1-[4-(4-Propionylbenzyl)phenyl]-1-propanone](/img/structure/B15077807.png)

